Deoxycorticosteronacetat

Übersicht

Beschreibung

Desoxycorticosteronacetat, auch bekannt als 11-Desoxycorticosteron-21-acetat, ist ein Mineralocorticoid-Medikament und ein Mineralocorticoid-Ester. Es wird häufig zur Behandlung von Nebennierenrindeninsuffizienz und Morbus Addison eingesetzt. Diese Verbindung wird als Öllösung formuliert und über eine intramuskuläre Injektion verabreicht .

Wissenschaftliche Forschungsanwendungen

Desoxycorticosteronacetat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese anderer steroidaler Verbindungen verwendet.

Biologie: Untersucht für seine Rolle bei der Regulierung des Elektrolythaushalts und des Blutdrucks.

Medizin: Wird zur Behandlung von Nebennierenrindeninsuffizienz und Morbus Addison eingesetzt.

Industrie: Verwendet bei der Herstellung von Corticosteroid-Medikamenten

5. Wirkmechanismus

Desoxycorticosteronacetat übt seine Wirkungen aus, indem es als Agonist des Mineralocorticoid-Rezeptors wirkt. Nach der Bindung an den Rezeptor bildet es einen Steroid-Rezeptor-Komplex, der in den Zellkern wandert. Dieser Komplex bindet an bestimmte DNA-Sequenzen und führt zur Transkription von Genen, die an der Natriumretention und Kaliumausscheidung beteiligt sind. Die Gesamtwirkung ist eine Erhöhung der Natriumresorption und der Kaliumausscheidung, was zur Regulierung des Elektrolythaushalts und des Blutdrucks beiträgt .

Ähnliche Verbindungen:

11-Desoxycorticosteron: Ein Vorläufer von Desoxycorticosteronacetat mit ähnlicher Mineralocorticoid-Aktivität.

Corticosteron: Eine oxidierte Form von Desoxycorticosteronacetat mit sowohl Mineralocorticoid- als auch Glucocorticoid-Aktivität.

Aldosteron: Ein starkes Mineralocorticoid mit einem ähnlichen Wirkmechanismus, aber höherer Aktivität

Einzigartigkeit: Desoxycorticosteronacetat ist einzigartig in seiner spezifischen Verwendung zur Behandlung von Nebennierenrindeninsuffizienz und seiner Rolle als Vorläufer bei der Synthese anderer Corticosteroide. Seine Acetat-Ester-Form ermöglicht eine längere Wirkung im Vergleich zu seinem nicht-veresterten Gegenstück .

Wirkmechanismus

Target of Action

Deoxycorticosterone acetate (DOCA) primarily targets the Mineralocorticoid Receptor (MR) . The MR is a nuclear receptor expressed in many tissues and cell types, including the kidney, heart, immune cells, and fibroblasts . It plays a crucial role in the regulation of a number of metabolic processes, including electrolyte regulation .

Mode of Action

DOCA exerts its effect through its interaction with the MR. It reacts with the receptor proteins to form a steroid-receptor complex . This complex moves into the nucleus, where it binds to chromatin, resulting in the genetic transcription of cellular DNA to messenger RNA .

Biochemical Pathways

DOCA primarily acts on the metabolism of sodium, potassium, and water . When the drug is given, there is decreased excretion of sodium accompanied by increased excretion of potassium . This leads to an increase in the concentration of sodium in the blood, whereas that of potassium is decreased .

Pharmacokinetics

DOCA is formulated as an oil solution and is administered once daily by intramuscular injection . .

Result of Action

The action of DOCA leads to a concomitant increase in the volume of blood and extracellular fluids, with a fall in hematocrit . It increases the rate of renal tubular absorption of sodium . It also improves insulin sensitivity and acts as a precursor to glucocorticoid corticosterone and the GABAergic neuroactive steroid .

Action Environment

The action of DOCA can be influenced by various environmental factors. For instance, the DOCA-salt rodent model of hypertension has shown that the model significantly involves many other body organs, in addition to impacting the central and peripheral nervous systems . This suggests that the action, efficacy, and stability of DOCA can be influenced by factors such as diet (e.g., salt intake) and the state of other body organs.

Biochemische Analyse

Biochemical Properties

Deoxycorticosterone acetate plays a significant role in biochemical reactions. It is a potent mineralocorticoid but is virtually devoid of glucocorticoid activity . 11β-hydroxylation of deoxycorticosterone acetate produces corticosterone and confers glucocorticoid activity, along with 10-fold reduced mineralocorticoid activity . It interacts with the mineralocorticoid receptor (MR) in humans .

Cellular Effects

Deoxycorticosterone acetate has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in a mouse model of hypertension, deoxycorticosterone acetate was found to cause cell-specific transcriptome changes in the hypothalamic arcuate nucleus .

Molecular Mechanism

The molecular mechanism of action of deoxycorticosterone acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by interacting with the mineralocorticoid receptor .

Dosage Effects in Animal Models

The effects of deoxycorticosterone acetate vary with different dosages in animal models. For instance, in a study of hypertension in apolipoprotein E–deficient mice, a high subcutaneous dose of deoxycorticosterone acetate was required to induce hypertension .

Metabolic Pathways

Deoxycorticosterone acetate is involved in several metabolic pathways. It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . This process involves interactions with various enzymes and cofactors.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Desoxycorticosteronacetat wird aus 11-Desoxycorticosteron synthetisiert. Die Synthese beinhaltet die Acetylierung von 11-Desoxycorticosteron mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin. Die Reaktion wird typischerweise unter Rückflussbedingungen durchgeführt, um eine vollständige Acetylierung zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Desoxycorticosteronacetat durch Acetylierung von 11-Desoxycorticosteron mit Essigsäureanhydrid und einem geeigneten Katalysator hergestellt. Das Reaktionsgemisch wird dann durch Kristallisation oder Chromatographie gereinigt, um das Endprodukt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Desoxycorticosteronacetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Corticosteron zu bilden.

Reduktion: Die Reduktion von Desoxycorticosteronacetat kann 11-Desoxycorticosteron ergeben.

Substitution: Die Acetylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Alkohole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden:

Oxidation: Corticosteron.

Reduktion: 11-Desoxycorticosteron.

Substitution: Verschiedene Derivate, abhängig vom verwendeten Nucleophil.

Vergleich Mit ähnlichen Verbindungen

11-Deoxycorticosterone: A precursor to desoxycorticosterone acetate with similar mineralocorticoid activity.

Corticosterone: An oxidized form of desoxycorticosterone acetate with both mineralocorticoid and glucocorticoid activity.

Aldosterone: A potent mineralocorticoid with a similar mechanism of action but higher activity

Uniqueness: Desoxycorticosterone acetate is unique in its specific use for treating adrenocortical insufficiency and its role as a precursor in the synthesis of other corticosteroids. Its acetate ester form allows for prolonged action compared to its non-esterified counterpart .

Eigenschaften

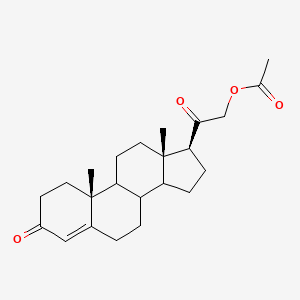

IUPAC Name |

[2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h12,17-20H,4-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGRYOFKCNULNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-47-3 | |

| Record name | Percorten | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.